Methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride
Overview
Description
Methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride is a chemical compound with the molecular formula C₁₁H₁₄ClN and a molecular weight of 195.69 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a phenyl group attached to a butynylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride typically involves the reaction of 1-phenylbut-3-yn-1-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond in the butynyl group to a double or single bond, forming alkenes or alkanes.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylbut-3-yn-1-one, while reduction could produce phenylbut-3-ene-1-amine.
Scientific Research Applications
Methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific biological pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target being studied.
Comparison with Similar Compounds
Similar Compounds
1-Phenylbut-3-yn-1-amine hydrochloride: Similar in structure but lacks the methyl group attached to the nitrogen atom.
Phenylacetylene: Contains a phenyl group attached to an acetylene moiety but lacks the amine group.
Propargylamine: Contains a propargyl group attached to an amine but lacks the phenyl group.
Uniqueness
Methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride is unique due to its combination of a phenyl group, a butynylamine moiety, and a methyl group attached to the nitrogen atom. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds .
Properties
IUPAC Name |
N-methyl-1-phenylbut-3-yn-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N.ClH/c1-3-7-11(12-2)10-8-5-4-6-9-10;/h1,4-6,8-9,11-12H,7H2,2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNUGDSWPBHWSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC#C)C1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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